Product packaging for Isophthalamide(Cat. No.:CAS No. 1740-57-4)

Isophthalamide

Cat. No.: B1672271
CAS No.: 1740-57-4
M. Wt: 164.16 g/mol
InChI Key: QZUPTXGVPYNUIT-UHFFFAOYSA-N
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Description

Historical Context and Early Studies of Isophthalamide

The historical context of this compound in academic research is closely tied to the development of aromatic polyamides, commonly known as aramids. Early studies likely focused on the synthesis and characterization of this compound as a monomer for these high-performance polymers. The development of poly(m-phenylene this compound) (PMIA), a prominent aramid fiber, in the 1960s marked a significant period for research involving this compound derivatives. researchgate.net These initial investigations laid the groundwork for understanding how the this compound unit contributes to the thermal stability and mechanical strength characteristic of aramid materials.

Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound holds significance due to its versatile reactivity and its ability to participate in strong intermolecular interactions, particularly hydrogen bonding. ontosight.aiacs.orgresearchgate.net This makes it valuable in several areas:

Polymer Science: this compound and its derivatives are crucial monomers in the synthesis of high-performance polyamides (PMIA), which are utilized in applications requiring high thermal resistance and mechanical properties. researchgate.netacs.orgresearchgate.netresearchgate.net Research continues to explore new synthesis methods and modifications to tailor the properties of these polymers. researchgate.netnus.edu.sgcjmr.org

Supramolecular Chemistry: The amide functionalities in this compound can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular structures. researchgate.netresearchgate.net This property is leveraged in the design of receptors for anion binding and the construction of complex molecular assemblies like catenanes. researchgate.netresearchgate.netresearchgate.net

Materials Science: this compound-based materials are being investigated for applications in membranes, composites, and other functional materials, often utilizing its thermal stability and interaction capabilities. researchgate.netcjmr.orgbohrium.commdpi.com

Scope and Research Aims for this compound Studies

The scope of research involving this compound is broad, encompassing fundamental studies of its chemical properties and reactivity, as well as applied research aimed at developing new materials and systems. Key research aims include:

Developing efficient and environmentally friendly synthesis routes for this compound and its functionalized derivatives. nus.edu.sgresearchgate.netrroij.com

Investigating the role of the this compound unit in the formation and properties of supramolecular assemblies through non-covalent interactions. researchgate.netresearchgate.netresearchgate.net

Designing and synthesizing novel polymers and composite materials incorporating this compound for enhanced thermal, mechanical, or separation properties. acs.orgresearchgate.netresearchgate.netcjmr.orgbohrium.commdpi.comhep.com.cn

Exploring the potential of this compound-based structures in host-guest chemistry and molecular recognition. researchgate.netresearchgate.net

Detailed research findings often involve spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry), X-ray crystallography to determine solid-state structures, thermal analysis (e.g., TGA, DSC) to assess stability, and performance testing for specific applications like membrane filtration or mechanical strength. mdpi.comakjournals.comnih.govnih.gov

Example of potential data points found in academic research (Illustrative - specific values would depend on the particular study and derivative):

PropertyValue Range (Illustrative)Reference Type
Melting Point>300 °CSynthesis/Characterization
Thermal DecompositionOnset > 400 °CThermal Analysis (TGA) mdpi.comakjournals.com
SolubilityVaries with solventSynthesis/Processing researchgate.net
Hydrogen Bonding AbilitySignificantSpectroscopic/Structural acs.orgresearchgate.net

This table serves as an illustration of the type of data that is frequently generated and reported in academic studies focusing on the properties and behavior of this compound and its derivatives within specific research contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1672271 Isophthalamide CAS No. 1740-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPTXGVPYNUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169744
Record name 1,3-Benzenedicarboxamide
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1740-57-4
Record name 1,3-Benzenedicarboxamide
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Record name Isophthalamide
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Record name 1,3-Benzenedicarboxamide
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Record name Isophthaldiamide
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Record name ISOPHTHALAMIDE
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Synthetic Methodologies for Isophthalamide and Its Derivatives

Classical Synthesis Routes for Isophthalamide Backbone Formation

The formation of the this compound backbone traditionally relies on well-established polymerization techniques that have been refined over time to produce high-molecular-weight polymers with desirable characteristics.

The foundational method for synthesizing isophthalamides is the direct condensation reaction between isophthalic acid, an aromatic dicarboxylic acid, and various amine derivatives. wikipedia.org This polycondensation reaction typically involves the formation of an amide linkage with the elimination of a small molecule, such as water. The process can be carried out by reacting isophthaloyl chloride with a stoichiometric excess of an amine like m-phenylene diamine in an amide solvent. google.com This initial reaction produces a low molecular weight polymer with an excess of amine end groups. google.com

The reaction conditions, such as temperature, pressure, and the choice of solvent, are critical in determining the molecular weight and properties of the resulting polymer. For instance, the reaction between m-phenylene diamine and isophthaloyl chloride in a polar organic solvent like dimethylacetamide (DMAc) is a common route to produce poly(m-phenylene this compound) (PMIA). researchgate.net

To drive the reaction towards the formation of high molecular weight polymers, byproducts such as hydrochloric acid (HCl), when using acyl chlorides, must be neutralized. google.com This is often achieved by the addition of a base, like lime, to the reaction mixture. google.com The resulting polymer can then be isolated through precipitation in a non-solvent, followed by washing and drying. google.com

Table 1: Reactants and Solvents in this compound Synthesis

Reactant 1 Reactant 2 Solvent
Isophthalic Acid m-Phenylenediamine (B132917) N/A (Solid-Phase)
Isophthaloyl Chloride m-Phenylenediamine Dimethylacetamide (DMAc)
Isophthaloyl Chloride 3,4′-Oxydianiline N/A

Low-temperature solution polymerization is a widely employed technique for the synthesis of high-performance aromatic polyamides like poly(this compound)s. This method offers several advantages over high-temperature methods, including reduced side reactions and better control over the polymer structure. The process typically involves the reaction of a diacid chloride, such as isophthaloyl chloride, with a diamine in a polar aprotic solvent at temperatures ranging from -20°C to room temperature. researchgate.net

The synthesis of copolymerized poly(m-phenylene this compound) (co-PMIA) has been successfully achieved using solution polycondensation with m-phenylenediamine, isophthaloyl dichloride, and 3,4′-oxydianiline. researchgate.net This method allows for the production of high molecular mass copolymers with excellent thermal stability. researchgate.net The choice of solvent is crucial, with N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) being commonly used due to their ability to dissolve both the monomers and the resulting polymer.

The molecular weight of the polymer is highly dependent on the stoichiometry of the reactants, the purity of the monomers and solvent, and the reaction temperature. The polymerization is typically carried out under an inert atmosphere, such as nitrogen, to prevent side reactions with atmospheric moisture and oxygen.

Thermal solid-phase polymerization (SSP) presents an alternative, solvent-free method for the synthesis of poly(m-phenylenethis compound). researchgate.net This technique involves heating a solid prepolymer, typically in the form of a powder or pellet, to a temperature above its glass transition temperature but below its melting point. vot.pl The reaction proceeds in the amorphous regions of the semicrystalline prepolymer, where the chain ends have sufficient mobility to react. vot.pl

A two-stage heating process has been effectively used for the synthesis of poly(m-phenylenethis compound) from isophthalic acid and m-phenylenediamine. researchgate.net The initial stage involves the synthesis of an oligo(m-phenylenethis compound) at a lower temperature (e.g., 260 °C), followed by a higher temperature polycondensation (e.g., 400 °C) under reduced pressure to increase the molecular weight. researchgate.net This method avoids the use of solvents and condensation agents, making it a more environmentally friendly process. researchgate.net A key advantage of SSP is the ability to achieve high molecular weights, as the removal of condensation byproducts like water is facilitated by the application of a vacuum or an inert gas flow. vot.pl The resulting aramid can exhibit an inherent viscosity of 0.55 dL/g. researchgate.net

Advanced Synthetic Approaches for Functionalized Isophthalamides

Beyond the synthesis of the basic this compound backbone, advanced synthetic methods have been developed to create functionalized isophthalamides with tailored properties and complex architectures, such as metal complexes and macrocyclic systems.

This compound-based ligands can be synthesized and subsequently complexed with various metal ions to form coordination polymers and complexes with interesting structural and functional properties. researchgate.netrsc.orgnih.gov For example, a novel this compound ligand, N¹,N³-bis(1-hydrazinyl-1-oxopropan-2-yl)this compound, has been synthesized and used to form complexes with Fe(III), Co(II), Ni(II), and Zn(II) ions. researchgate.net Spectroscopic analysis revealed that the this compound ligand coordinates to the metal ions in a neutral tetradentate fashion through the carbonyl oxygens and amide nitrogens. researchgate.net

The synthesis of these complexes is typically carried out by reacting the this compound ligand with a metal salt in a suitable solvent. mdpi.com The resulting complexes often exhibit octahedral geometries. researchgate.net Another example involves the solvothermal synthesis of four metal(II)-N1,N3-di(pyridin-4-yl)this compound complexes with Cu(II), Ni(II), Co(II), and Cd(II). rsc.orgnih.gov These complexes display diverse architectures, including chain-like frameworks and three-dimensional structures. rsc.orgnih.gov

Table 2: Examples of this compound-Metal Complexes

Metal Ion This compound Ligand Resulting Complex Formulation
Cu(II) N1,N3-di(pyridin-4-yl)this compound [Cu(L)2Cl2]·5.5H2O
Ni(II) N1,N3-di(pyridin-4-yl)this compound [Ni(L)2Cl2]·5.5H2O
Co(II) N1,N3-di(pyridin-4-yl)this compound [Co(L)(m-BDC)]·DMF
Cd(II) N1,N3-di(pyridin-4-yl)this compound [Cd2(L)2(m-BDC)2]·DMF·0.2H2O

The synthesis of macrocyclic compounds containing this compound units has attracted significant interest due to their potential applications in host-guest chemistry and self-assembly. rsc.orgrsc.org These cyclic structures are often prepared through high-dilution condensation reactions to favor intramolecular cyclization over intermolecular polymerization.

An this compound macrocycle has been shown to participate in dimeric self-assembly in both solution and the solid state. rsc.org The preparation of such macrocycles often involves the reaction of a diamine with a diacyl chloride under conditions that promote the formation of the cyclic product. The study of these systems provides insights into the nature of hydrogen-bonded self-association. rsc.org General synthetic methodologies for macrocyclization, such as macrolactamization, are highly relevant to the preparation of these complex structures. nih.gov The synthesis of phospha-aza mixed cyclam-based macrocycles, for instance, demonstrates the selective replacement of secondary amines in a macrocycle with tertiary phosphines, showcasing advanced synthetic control. researchgate.net

Incorporation of this compound Units into Supramolecular Architectures

The rigid and directional hydrogen bonding capabilities of the this compound unit make it an excellent building block for the construction of complex, well-defined supramolecular architectures. The pre-organized nature of the amide functionalities in the isophthaloyl motif facilitates the formation of predictable and stable hydrogen-bonded networks, which are fundamental to the assembly of larger structures.

One notable strategy involves the use of this compound motifs in the template-directed synthesis of interlocked molecules such as catenanes and rotaxanes . In these systems, the this compound units, with their convergent hydrogen-bonding sites, can recognize and bind to complementary components, directing the formation of mechanically interlocked structures. For instance, macrocycles containing this compound units have been shown to form stable complexes with linear threads, leading to the efficient synthesis of scispace.comrotaxanes. The precise arrangement of hydrogen bond donors and acceptors in the this compound moiety is crucial for the high fidelity of the templation process. Research has demonstrated that cubane-1,3-dicarboxamides can act as structural isosteres for isophthalamides in hydrogen bond-templated synthesis, leading to the creation of the first examples of cubane-containing catenanes and rotaxanes. researchgate.net

Another innovative approach utilizes organoclay derivatives as templates for the formation of macrocycles incorporating this compound units. This method involves a four-step process that begins with the preparation of a pillared clay. Subsequently, a neutral diamine is inserted into the pillared structure, which then reacts with isophthaloyl chloride within the clay layers to form the tetramide macrocycle. The final step involves the extraction of the macrocycle from the clay template. nih.gov This templating effect of the organoclay facilitates the cyclization reaction, which might otherwise be inefficient in solution.

The ability to incorporate this compound units into such intricate architectures opens up possibilities for the design of molecular machines, sophisticated sensors, and novel materials with dynamic properties. The resulting supramolecular structures can exhibit unique recognition, catalytic, and electronic functions arising from the spatial arrangement and interactions of their constituent parts.

Stereoselective Synthesis and Chiral this compound Derivatives

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically pure compounds with specific three-dimensional arrangements. While the this compound core itself is achiral, the introduction of chiral substituents onto the aromatic backbone or the amine precursors allows for the synthesis of chiral this compound derivatives. These chiral molecules can have important applications in areas such as asymmetric catalysis, chiral recognition, and materials science.

The synthesis of chiral this compound derivatives typically involves one of two main strategies:

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials. For instance, chiral amines or chiral diacids can be condensed with isophthaloyl chloride or a derivative to produce chiral isophthalamides. Amino acids and their derivatives are particularly useful chiral building blocks in this context. nih.gov The inherent chirality of the starting material is transferred to the final this compound product.

Asymmetric Catalysis: In this strategy, a prochiral substrate is converted into a chiral product through the use of a chiral catalyst. For the synthesis of chiral isophthalamides, this could involve the asymmetric functionalization of a pre-formed this compound scaffold or the asymmetric synthesis of a chiral precursor that is subsequently incorporated into the this compound structure. For example, a key chiral intermediate for natural salicylic (B10762653) macrolides was synthesized with high optical purity starting from D-mannitol through key C-C bond-forming reactions. bohrium.com

The resulting chiral this compound derivatives can adopt specific conformations, such as helical structures, driven by intramolecular hydrogen bonding and steric interactions. These well-defined chiral cavities and environments can be exploited for enantioselective recognition of guest molecules or as chiral ligands in asymmetric catalysis. The design and synthesis of novel this compound-based derivatives with potential biological activities, such as anticancer agents, often involve the preparation of specific stereoisomers to optimize their interaction with biological targets. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant drive to develop more environmentally benign synthetic methods in line with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green chemistry strategies have been successfully applied to the synthesis of isophthalamides and, more prominently, to the polymerization of poly(m-phenylene this compound) (PMIA).

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of PMIA, microwave heating has been shown to dramatically reduce the poly-condensation reaction time compared to conventional heating methods. For instance, using isophthalic acid (IPA) and m-phenylenediamine (MPD) as monomers, the reaction time was reduced to a fraction of that required for conventional heating, while significantly increasing the polymer yield. researchgate.net This efficiency is attributed to the direct and rapid heating of the reaction mixture by microwaves. youtube.com

Ionic Liquids as Green Solvents:

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. They have been successfully employed as solvents for the synthesis and processing of PMIA. scispace.com The use of ILs can facilitate the dissolution of the rigid polymer chains and can be recycled, offering a more sustainable alternative to traditional volatile organic solvents like N,N-dimethylacetamide (DMAC), which are often toxic. Research has demonstrated the fabrication of PMIA-based thin-film composite membranes using an environmentally benign ionic liquid for the dope (B7801613) solution preparation. acs.org

Solid-State Polycondensation:

A particularly green approach is solid-state polycondensation, which eliminates the need for solvents altogether. The synthesis of poly(m-phenylenethis compound) has been achieved through the thermal solid-phase polymerization of isophthalic acid and m-phenylenediamine without any solvents or condensation agents. researchgate.net This method involves heating the solid monomers under reduced pressure, leading to the formation of the polymer and the evolution of water as the only byproduct. This solvent-free approach significantly reduces waste and environmental impact.

The following table provides a comparative overview of different synthetic methods for poly(m-phenylene this compound), highlighting the advantages of green chemistry approaches.

Synthetic MethodReaction TimeYield (%)Key Advantages
Conventional Heating Several hours~70%Established methodology
Microwave Irradiation researchgate.netMinutes>95%Rapid reaction, high yield
Ionic Liquid Medium scispace.comacs.orgVariableGoodUse of non-volatile, recyclable solvent
Solid-State Polycondensation researchgate.net~1 hourHighSolvent-free, minimal waste

These green chemistry approaches not only offer environmental benefits but can also lead to improved reaction efficiency and product properties, paving the way for more sustainable production of this compound-based materials.

Supramolecular Chemistry and Molecular Recognition of Isophthalamides

Isophthalamide as Anion Receptors and Binding Hosts

This compound derivatives function effectively as anion receptors and binding hosts. rsc.orgbeilstein-journals.orgresearchgate.net They are considered simple yet efficient hydrogen bonding anion receptors and are widely used building blocks in the design of receptors for various guest molecules, including anions. researchgate.net The ability of the this compound motif to bind halides was initially demonstrated by Crabtree and co-workers. rsc.orgrsc.org

Hydrogen Bonding Interactions in Anion Recognition

Hydrogen bonding is a fundamental interaction governing the recognition of anions by isophthalamides. rsc.orgrsc.orgrsc.orgacs.orgua.ptnih.govchemrxiv.orgchemrxiv.orgsoton.ac.uksoton.ac.uk The N-H groups of the amide functionalities serve as crucial hydrogen bond donors. rsc.orgrsc.orgacs.orgua.ptnih.govsoton.ac.uksoton.ac.ukscispace.com Anions interact with this compound receptors primarily through the formation of hydrogen bonds. rsc.orgacs.orgua.ptnih.govchemrxiv.orgchemrxiv.orgsoton.ac.uksoton.ac.uk Spectroscopic techniques such as X-ray crystallography and NMR spectroscopy have provided evidence for these hydrogen bonding interactions between the this compound N-H protons and the anionic guests. rsc.orgacs.orgua.ptnih.govsoton.ac.uksoton.ac.ukscispace.com The preorganization of the receptor molecule for enhanced binding can be facilitated by intramolecular hydrogen bonding. beilstein-journals.orgresearchgate.netrsc.org The strength of these hydrogen bonds can vary depending on the specific chemical environment and interacting species. rsc.org

Selectivity and Binding Affinity Studies for Various Anions (e.g., halides, chromates, oxides)

This compound derivatives exhibit varying degrees of selectivity and binding affinity for different anions. beilstein-journals.orgacs.orgua.ptnih.govsoton.ac.ukrsc.orgresearchgate.netnih.govunica.itresearchgate.net Numerous studies have investigated their interactions with a range of anions, including halides such as chloride, bromide, iodide, and fluoride. rsc.orgrsc.orgacs.orgua.ptnih.govchemrxiv.orgchemrxiv.orgsoton.ac.ukrsc.orgunica.it Oxoanions like chromate (B82759), phosphate (B84403), dihydrogenphosphate, hydrogenpyrophosphate, acetate, benzoate, and nitrate (B79036) have also been subjects of binding studies, as have oxides such as DMSO and pyridine-N-oxide. beilstein-journals.orgresearchgate.netrsc.orgsoton.ac.uksoton.ac.ukrsc.orgresearchgate.netnih.govunica.itresearchgate.net

Binding affinities are commonly quantified using techniques such as 1H NMR titration, UV-Vis titration, and isothermal titration calorimetry. rsc.orgbeilstein-journals.orgresearchgate.netrsc.orgacs.orgua.ptnih.govsoton.ac.uksoton.ac.ukrsc.orgresearchgate.netnih.govunica.itresearchgate.netd-nb.inforesearchgate.net Association constants (Ka) are typically used to express the strength of the binding interaction. beilstein-journals.orgrsc.orgrsc.orgnih.govresearchgate.netd-nb.inforesearchgate.net Some receptors have demonstrated strong binding affinities, with reported log Ka values exceeding 5 for halides and oxoanions in solvents like CH2Cl2. rsc.org

Studies on a macrobicycle incorporating an this compound unit revealed a halide binding trend following the order Cl- > Br- > I- ≈ F-. acs.orgua.ptnih.gov Interestingly, certain this compound derivatives have shown a preference for binding oxides like DMSO and pyridine-N-oxide over halide anions. beilstein-journals.orgnih.gov The presence of electron-withdrawing groups on aromatic substituents can significantly influence the anion transport properties of this compound derivatives. scispace.com Halogen substituents, in particular, have been shown to affect the accessibility of anions to the binding site, thereby modulating the binding affinity. soton.ac.ukunica.itresearchgate.net Steric hindrance introduced by substituents can also play a role in the binding efficiency. soton.ac.ukunica.itresearchgate.netresearchgate.net Cooperative binding effects, where the binding of one guest molecule influences the binding of subsequent guests, have also been observed in systems incorporating this compound units. researchgate.netacs.org

Influence of Amide Bond Orientation on Anion Binding Efficiency

The spatial orientation of the amide bonds within the this compound structure is crucial for effective anion binding. beilstein-journals.org A syn/syn conformation, where the N-H groups are oriented towards the same side, can be stabilized through intramolecular hydrogen bonding or other bridging strategies. This preorganization can lead to a notable increase in the binding constants for anions such as chloride. beilstein-journals.orgsoton.ac.uk In some cases, non-symmetric adducts can form, where only one of the this compound hydrogen atoms is involved in hydrogen bond formation with the anion. soton.ac.ukunica.itresearchgate.net

Self-Assembly and Aggregation Phenomena of this compound Derivatives

This compound derivatives are known to undergo self-assembly and aggregation phenomena. rsc.orgrsc.orgchemrxiv.orgresearchgate.netrsc.orgkent.ac.ukox.ac.ukrsc.orgresearchgate.netnih.govnih.gov This aggregation can occur in various environments, including lipid bilayers. rsc.orgrsc.org The driving forces behind this self-assembly include non-covalent interactions such as hydrogen bonding and π-π interactions. researchgate.netnih.gov Increasing the size of the aromatic rings in this compound derivatives can enhance the likelihood of π-π stacking, promoting aggregation in membranes. rsc.org Techniques like fluorescence spectroscopy and Dynamic Light Scattering (DLS) are employed to detect and characterize this aggregation behavior. rsc.orgrsc.orgresearchgate.net

Dimeric Self-Association in Solution and Solid State

Dimeric self-association of this compound macrocycles has been observed in both solution and the solid state. researchgate.netrsc.orgkent.ac.ukox.ac.uk This self-assembly is typically mediated by hydrogen-bonded interactions between the macrocycle units. researchgate.netrsc.org The nature of this self-association has been elucidated through studies utilizing techniques such as X-ray crystallography and solution-phase NMR spectroscopy. researchgate.netrsc.org

Formation of Membrane-Spanning Channels and Aggregates

This compound derivatives have demonstrated the ability to function as transmembrane anion transporters. rsc.orgrsc.orgscispace.comunica.itacs.org Some studies propose that these compounds facilitate anion transport by forming membrane-spanning channels or pores. rsc.orgrsc.orgacs.orgdur.ac.uk Aggregates formed by this compound derivatives within lipid bilayers can act as self-assembled anion-conducting pathways. rsc.orgrsc.org The observation of cooperative transport mechanisms, indicated by Hill coefficients greater than 1, suggests that these compounds function through the formation of higher-order aggregates rather than solely as mobile carriers. rsc.orgrsc.org In the context of supramolecular gels, this compound derivatives can also contribute to the formation of bundles or fibers, which are types of aggregated structures. d-nb.info

Host-Guest Chemistry and Molecular Encapsulation

Isophthalamides are frequently employed as core components in the construction of host molecules capable of recognizing and binding guest species through non-covalent interactions, primarily hydrogen bonding wikipedia.orgrsc.org. The arrangement of the amide groups in the this compound motif creates a binding cleft or cavity that can be tailored by chemical modifications to selectively accommodate specific guests.

Research has demonstrated the utility of this compound derivatives in the recognition of various anions. For instance, acyclic phenyl-appended isophthalamides have shown the ability to coordinate bromide ions within their cavities via hydrogen bonds involving both phenyl C-H and amidic N-H groups rsc.org. The binding strength and selectivity can be influenced by the structural design of the this compound host.

Incorporation of the this compound unit into larger macrocyclic or macrobicyclic structures leads to the formation of preorganized host molecules with well-defined cavities, enhancing their guest binding capabilities and enabling molecular encapsulation nih.govbeilstein-journals.org. A macrobicycle featuring an this compound head unit and a dibenzofuran (B1670420) spacer, for example, was shown to encapsulate a water molecule within its cavity through a network of four hydrogen bonds involving the amide N-H sites and the oxygen of water, as well as O-H hydrogen bonds to the amine groups nih.gov. This macrobicycle also demonstrated the ability to extract halide salts from aqueous solutions into organic phases and exhibited a binding preference for chloride anions, with the binding trend following the order Cl- > Br- > I- ≈ F-. This selectivity is attributed to the complementarity between the size of the anion and the cavity size of the protonated macrobicycle nih.gov.

Concave host molecules incorporating the this compound moiety have also been synthesized and investigated for their binding properties. One such bi-macrocyclic host, with the this compound unit as the central binding site, showed selectivity for negatively polarized oxygen atoms in guests like dimethyl sulfoxide (B87167) (DMSO) and pyridine-N-oxide, rather than halide anions beilstein-journals.org. The estimated association constant (Kass) for pyridine-N-oxide binding was approximately 25-40 M⁻¹ in chloroform (B151607) beilstein-journals.org.

Preorganization of the this compound binding cleft through intramolecular hydrogen bonds or incorporation into rigid frameworks can significantly increase the binding affinity for target guests, such as anions beilstein-journals.orgacs.org. However, the strength of these intramolecular hydrogen bonds and thus the preorganization can be affected by the solvent polarity beilstein-journals.org.

Studies using ¹H NMR and UV-Vis titrations have provided detailed insights into the binding stoichiometry and interactions between this compound-based receptors and anions like H₂PO₄⁻, AcO⁻, and Cl⁻, confirming 1:1 complex formation with the involvement of both amide N-H groups in coordination researchgate.net.

Beyond anion binding, this compound derivatives, such as dibenzyl isophthalates, have been explored as hosts in room temperature phosphorescence (RTP) host-guest systems, demonstrating their versatility in different types of supramolecular assemblies rsc.orgchemrxiv.org. These systems can achieve high RTP quantum yields and long lifetimes with suitable guests like coronene-d₁₂ rsc.orgchemrxiv.org.

Poly(L-lysine this compound) polymers represent another class of this compound-containing structures exhibiting host-guest behavior, particularly in the context of self-association and aggregation influenced by pH, which is relevant for applications like encapsulation and delivery researchgate.net.

This compound-Based Molecular Machines and Sensors

The structural features of this compound, particularly its rigidity and hydrogen-bonding capacity, make it a valuable component in the design of molecular machines and sensors. These molecules are engineered to perform specific functions, often in response to external stimuli.

In the realm of molecular machines, this compound units have been incorporated into mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes rsc.orgrsc.org. These interlocked structures can exhibit controlled molecular motion and switching behavior. For instance, a wikidata.orgrotaxane incorporating an this compound macrocycle and a phenanthroline axle demonstrated acid-base responsive molecular switching, highlighting the potential of this compound in constructing stimuli-responsive molecular devices rsc.org. The ability to alter hydrogen bonding interactions by substituting this compound units provides a strategy to adjust the dynamic co-conformational behavior of MIM-based molecular machines rsc.org.

This compound-based systems have also been developed to act as molecular machines for controlled transmembrane transport. N,N'-dibutyl-4,6-dihydroxythis compound, an anion receptor, displays significant chloride transport activity across lipid membranes that can be switched on and off by controlling the pH acs.org. This demonstrates how this compound derivatives can mimic biological machinery by regulating transport in response to chemical signals acs.org.

Isophthalamides are widely utilized in the development of chemosensors for the detection of a broad range of analytes, including metal ions, anions, neutral molecules, drugs, and explosives rsc.orgrsc.org. These sensors typically operate by undergoing a detectable change (e.g., in fluorescence or electrochemical properties) upon binding to the target analyte.

Fluorescent sensors based on this compound fragments have been developed, exhibiting either a "turn-on" (increase in fluorescence) or "turn-off" (decrease in fluorescence) response upon analyte binding rsc.orgrsc.org. An example is N(1), N(3)-di(naphthalene-1-yl)this compound, the first reported fluorescent sensor for the bifluoride (HF2-) anion, which shows a significant fluorescence enhancement upon binding HF2- with high selectivity over other common anions nih.gov. DFT calculations suggest that the binding of HF2- increases the planarity between the naphthyl rings, leading to the observed fluorescence enhancement nih.gov.

This compound motifs have also been incorporated into luminescent transition-metal complexes to create anion sensors. Cyclometallated platinum(II) and ruthenium(II) complexes containing the this compound motif have been prepared and shown to be effective luminescent sensors for various halides and oxoanions nih.gov. The ruthenium congeners, being cationic, exhibited increased binding strength compared to the neutral platinum complexes due to additional electrostatic interactions nih.gov.

Beyond fluorescence, this compound-based sensors utilizing electrochemical detection methods have been developed. Real-time voltammetric sensing of anions under continuous flow has been achieved using electroactive ferrocene-isophthalamide interfaces chemrxiv.org. Upon exposure to anions, cathodic perturbations of the ferrocene (B1249389) redox center are monitored, providing a sensitive method for anion detection chemrxiv.org.

Modifications to the this compound core, such as the introduction of positive charges, can enhance their anion recognition and sensing abilities by promoting electrostatic attraction rsc.org.

Polymer Science and Materials Applications of Isophthalamide

Poly(isophthalamide)s: Synthesis and Structural Characterization

Poly(this compound)s are synthesized through polycondensation reactions involving isophthalic acid or its derivatives and diamines. researchgate.net The synthesis methods significantly influence the molecular weight, structure, and ultimately, the properties of the resulting polymers.

A common method for synthesizing aromatic polyamides, including poly(this compound)s, is low-temperature solution polymerization. psu.edumdpi.com This technique involves the reaction of diacid chlorides, such as isophthaloyl chloride, with aromatic diamines in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). psu.edumdpi.com Salts like lithium chloride (LiCl) or calcium chloride (CaCl2) are often added to enhance polymer solubility and facilitate the achievement of high molecular weights. mdpi.comdiva-portal.org

Another synthetic approach involves the reaction of aromatic diamines and aromatic diacids at elevated temperatures using phosphorous derivatives as promoters, known as the Yamazaki-Higashi method. diva-portal.org More recent advancements include the use of silylated diamines, which are more reactive and can lead to higher molecular weight polyamides. diva-portal.org

Structural characterization of poly(this compound)s is typically performed using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure and purity of the synthesized polymers. psu.eduresearchgate.net Elemental analysis is also employed for characterization. psu.edu

Poly(1,3-phenylene this compound) and its Derivatives

Poly(1,3-phenylene this compound), commonly known as Nomex, is a prominent example of a poly(this compound). cambridge.orguc.edu It is synthesized by the reaction of m-phenylenediamine (B132917) and isophthaloyl chloride. lookchem.comgoogle.com This aromatic polyamide is well-known for its superior heat resistance. psu.edu

Synthesis of poly(m-phenylene this compound) typically involves the condensation of m-phenylenediamine with isophthaloyl chloride in an amide solvent like dimethylacetamide. lookchem.comgoogle.com Hydrogen chloride (HCl) is produced as a byproduct, which is often neutralized with lime. google.com The presence of salts formed during neutralization can affect the polymer's solubility and solvent removal during processing. google.com Alternative processes, such as using ion exchange resins to remove HCl, have been developed to address these issues and obtain high-solids polymer solutions suitable for spinning filaments. google.com

Derivatives of poly(1,3-phenylene this compound) can be synthesized by incorporating substituted diamines or diacid chlorides into the polymerization reaction. The introduction of substituent groups can modify the polymer's properties. For instance, studies have investigated the synthesis of polyamides based on chloro- and nitro- substituted diamines to understand the effect of substituents on properties like flammability. psu.edu Fullerene derivatives have also been used to modify polyphenylene this compound membranes, leading to improved permeation flux in pervaporation applications. researchgate.net

In Situ Polymerization Techniques for Nanocomposites

In situ polymerization is a method used to prepare polymer nanocomposites where the polymerization of monomers occurs in the presence of nanoparticles. researchgate.netwikipedia.org This technique allows for the homogeneous dispersion of inorganic fillers within the polymer matrix, which is often challenging with traditional mixing methods due to nanoparticle agglomeration. mdpi.com

For poly(this compound)-based nanocomposites, in situ polymerization involves dispersing nanoparticles in the monomer mixture (e.g., diamine and diacid chloride) before or during the polymerization reaction. researchgate.netwikipedia.org The polymerization then takes place within the spaces between the dispersed nanoparticles, leading to the formation of a hybrid material where the polymer chains are intertwined with the nanoparticles. wikipedia.org

This method offers advantages such as increased control over the structure and properties of the nanocomposite and improved dispersion of nanoparticles at the nanoscale. mdpi.comgoogle.com In situ polymerization has been explored for fabricating poly(hexamethylene this compound) nanocomposites using layered silicates, resulting in materials with modified thermal, mechanical, and morphological properties. researchgate.net

Structure-Property Relationships in Poly(this compound)s

The properties of poly(this compound)s are intrinsically linked to their molecular structure, including the arrangement of monomer units, chain flexibility, and intermolecular interactions like hydrogen bonding. researchgate.netmdpi.comubc.ca Understanding these structure-property relationships is crucial for designing polymers with tailored performance characteristics.

Influence of Substituent Groups on Polymer Dynamics

The presence and nature of substituent groups on the this compound or diamine units can significantly influence the dynamics of the polymer chains. aip.orgnih.gov Bulky substituent groups, such as hexafluoroisopropylidene or t-butyl groups, can increase the separation between polymer chains, affecting their mobility in the glassy state. aip.orgnih.gov

Studies using techniques like wide-angle X-ray scattering and dielectric loss spectroscopy have shown that bulky groups can favor mobility in the glassy state of aromatic poly(this compound)s. aip.orgnih.gov Molecular modeling methods are often employed to understand the specific molecular motions associated with these changes in dynamics. aip.org The introduction of substituent groups can alter thermal behavior, such as glass transition temperature (Tg) and melting temperature (Tm), as well as properties like gas barrier performance. nih.govscholarsportal.info

Correlation of Molecular Structure with Material Performance

The molecular structure of poly(this compound)s directly correlates with their material performance, including thermal stability, mechanical strength, and chemical resistance. The rigid aromatic rings and the strong amide linkages in the polymer backbone contribute to high thermal stability and mechanical properties. chemicalbook.compsu.edu

Poly(m-phenylene this compound), for instance, exhibits high thermal stability with little change in mechanical and electrical insulation properties up to about 200°C. chemicalbook.com Its resistance to ignition and self-extinguishing capability are attributed to the aramid groups and the formation of three-dimensional hydrogen bond networks. cambridge.org

Modifications to the molecular structure, such as the introduction of flexible linkages or different substituent groups, can be used to tune the material properties. For example, incorporating ether or hexafluoroisopropylidene bridge groups between phenylene rings in aromatic poly(this compound)s affects interchain distances and glassy state dynamics. aip.orgnih.gov The length of aliphatic chains in semiaromatic polyamides also influences mechanical properties like modulus and ultimate stress, demonstrating a clear correlation between chemical structure and material response. escholarship.org

Advanced this compound-Based Composite Materials

This compound-based polymers, particularly poly(m-phenylene this compound), are utilized in the development of advanced composite materials due to their excellent thermal and mechanical properties. cambridge.orgacs.orgresearcher.life These composites combine the desirable attributes of the polymer matrix with reinforcing fillers to achieve enhanced performance for demanding applications.

Poly(m-phenylene this compound) is used as a matrix material in composites for applications requiring high thermal stability and mechanical strength, such as in aerospace and protective clothing. chemicalbook.compsu.edu Electrospun poly(m-phenylene this compound) nanofibers have been used as substrates for creating nanoscale structures out of carbon-based materials and metals, highlighting their potential in advanced materials fabrication. cambridge.orguakron.edu

Poly(m-phenylene this compound) is also explored in blends and composites for membranes, such as thin-film composite membranes for organic solvent nanofiltration. bohrium.comacs.org These membranes leverage the chemical resistance and structural integrity of the poly(this compound) matrix. The incorporation of fillers like carbon nanotubes can further enhance the properties of these membranes. bohrium.com

The development of advanced this compound-based composites often involves optimizing the interaction between the polymer matrix and the reinforcing phase to achieve desired mechanical, thermal, and functional properties. researchgate.netresearchgate.net Research continues to explore new fillers and composite architectures to push the performance boundaries of these materials for emerging technologies.

Cellulose (B213188)/Poly(meta-phenylene this compound) Light-Management Films

Composite films fabricated from cellulose and poly(meta-phenylene this compound) (PMIA) have been developed for light-management applications. These films are produced via a simple blending method suitable for large-scale production. figshare.comacs.org The resulting cellulose/PMIA composite films demonstrate tunable haze (ranging from 14–55%), high transparency (>78%), and effective UV-blocking capacity, along with irradiation stability. figshare.comacs.org The mechanical properties are also enhanced, with improvements in elongation at break and tensile strength compared to native cellulose films. figshare.comacs.org This enhancement is attributed to the formation of numerous hydrogen bonds between the PMIA and cellulose molecules. figshare.comacs.org These composite films show potential for use in flexible displays and energy-efficient buildings. figshare.comacs.org

Property Native Cellulose Film Cellulose/PMIA Composite Film
Haze (%) - 14–55
Transparency (%) - >78
Elongation at Break (%) 21.94 23.78
Tensile Strength (MPa) 45.83 55.90

Poly(m-phenylene this compound)/Silica (B1680970)/Cellulose Nanofiber Composites for Electrical Insulation

Poly(m-phenylene this compound) (PMIA) composite insulating paper incorporating silica (SiO2) and cellulose nanofibers (CNF) has been developed to meet the stringent demands for electrical insulation materials in modern power equipment. acs.orgnih.gov This composite paper exhibits excellent dielectric breakdown strength, reliable mechanical properties, and high thermal stability. acs.orgnih.gov The synergistic integration of modified PMIA, bovine serum albumin (BSA)/SiO2, and CNF is achieved through dynamic covalent bonds and hydrogen bonding. acs.orgnih.gov The resulting composite paper features a laminated stacked structure with high tensile strength (32.68 MPa) and strain at break (9.57%). acs.orgnih.gov Furthermore, these composites demonstrate excellent dielectric breakdown strength (24.75 kV/mm) and good temperature resistance, indicating broad application prospects in high-voltage and high-power electrical equipment insulation. acs.orgnih.gov

Property Value
Tensile Strength (MPa) 32.68
Strain at Break (%) 9.57
Dielectric Breakdown Strength (kV/mm) 24.75

Poly(m-phenylene this compound)-Polyurethane Nanonet-Structured Membranes

Nanonet-structured membranes composed of poly(m-phenylene this compound) (PMIA) and polyurethane (PU) have been prepared via a one-step electrospinning technique. researchgate.netrsc.org These membranes are designed to address the limitations of conventional polyolefin separators, such as thermal shrinkage, flammability, and wettability, particularly for applications in high-power lithium-ion batteries (LIBs). researchgate.netrsc.org The introduction of PU and the formation of the nanonet structure contribute to improved mechanical strength (>15.79 MPa) and high ionic conductivity (up to 1.38 mS cm⁻¹). researchgate.netrsc.org The PMIA component provides enhanced thermostability, nonflammability, and excellent wettability to liquid electrolytes, which are beneficial for improving the safety and reliability of LIBs. researchgate.netrsc.org The good affinity between the carboxyl groups in PMIA and PU and the carbonate ester groups of the liquid electrolyte also contributes to good anodic stability (up to 4.86 V). researchgate.netrsc.org

Property Value
Mechanical Strength (MPa) >15.79
Ionic Conductivity (mS cm⁻¹) Up to 1.38
Anodic Stability (V vs Li/Li⁺) Up to 4.86

Biopolymer-Isophthalamide Hybrid Systems for Drug Delivery

This compound-based structures have been incorporated into biopolymer hybrid systems, particularly pH-responsive pseudo-peptides, for potential applications in drug delivery. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov

pH-Responsive Poly(L-lysine this compound) Derivatives

Poly(L-lysine this compound) (PLP) is a biodegradable polyamide with a pH-dependent conformational change. researchgate.netnih.govresearchgate.net To enhance its properties for drug delivery, hydrophobic amino acids such as L-valine, L-leucine, and L-phenylalanine have been grafted onto the pendant carboxylic acid moieties of the poly(L-lysine this compound) backbone. nih.govresearchgate.netnih.gov These modifications result in amphiphilic polymers that exhibit pH-dependent conformation and aggregation behavior in aqueous solutions. researchgate.netresearchgate.net The pH at the onset of hydrophobic association (pHh) and the pH range over which association occurs are significantly influenced by the type of amino acid graft. researchgate.net For instance, at a concentration of 0.025 mg mL⁻¹, the pHh values for derivatives grafted with L-valine, L-leucine, and L-phenylalanine at a 75 mol% substitution were 6.2, 7.0, and 7.2, respectively. researchgate.net These pH-responsive characteristics are crucial for applications requiring triggered release or interaction with cellular environments. rsc.orgmdpi.com

Lipid Bilayer Interactions and Membrane Disruption Mechanisms

The pH-responsive poly(L-lysine this compound) derivatives interact with lipid bilayer membranes, a key aspect for intracellular drug delivery. nih.govacs.orgacs.orgnd.eduurv.caturv.catrsc.org Hydrophobic interactions between the hydrophobic domains of the grafted polymers and the lipid bilayer, as well as hydrogen bonding involving protonated carboxyl groups and lipid phosphodiester groups, contribute to increased membrane binding and subsequent membrane disruption. nih.gov Studies using model lipid bilayers have shown that these polymers associate with the bilayer interface, and their diffusion along the interface is impeded. rsc.org The interaction does not necessarily involve full penetration into the bilayer core but rather the formation of a layer at the bilayer-aqueous interface, leading to increased resistance and decreased capacitance of the bilayer. rsc.org The extent and dynamics of this binding are pH-dependent, increasing with decreasing pH. rsc.org Hydrophobically modified derivatives, such as those grafted with L-phenylalanine, have demonstrated enhanced membrane disruption capabilities compared to the parent poly(L-lysine this compound). nih.gov This membrane disruption can occur through mechanisms like pore formation or membrane solubilization. nih.gov

This compound in Interlocked Molecules and Mechanically Chiral Systems

This compound motifs have been utilized in the construction of interlocked molecules, such as rotaxanes and catenanes, which are characterized by their mechanical bonds. nd.edumdpi.comresearchgate.netrsc.org These molecules possess unique three-dimensional cavities that can serve as binding sites for ionic guests. nd.edumdpi.com this compound groups, often acting as hydrogen bond donors, can be incorporated into macrocyclic components or axles of these interlocked structures. mdpi.comrsc.org

Research has explored the synthesis of rotaxanes and catenanes using hydrogen bond templation, where this compound units play a crucial role in directing the assembly of the interlocked components. researchgate.netrsc.orgsupramolecularevans.com For example, rotaxanes have been synthesized where the macrocyclic ring preferentially resides in the vicinity of an this compound unit on the axle due to hydrogen bonding interactions. rsc.org The binding of ions can influence the dynamic behavior of these interlocked molecules, such as inducing the pirouetting motion of an axle within a macrocycle. mdpi.com

Furthermore, this compound has been involved in the study of mechanically chiral systems. The mechanical bond in these interlocked molecules can lead to the expression of chirality. Research has investigated how the expression of chirality in mechanically chiral rotaxanes can be modulated, potentially influenced by the interactions involving the this compound components. supramolecularevans.com

Hydrogen Bond Templated Catenanes and Rotaxanes

This compound derivatives have been successfully employed in the hydrogen bond templated synthesis of catenanes and rotaxanes. researchgate.netrsc.orgrsc.orgrsc.org In this approach, hydrogen bonding interactions between the components guide the assembly process, positioning the reactive ends in close proximity for the subsequent bond-forming reaction that creates the mechanical link.

Research has demonstrated the synthesis of uni.lucatenanes and uni.lurotaxanes using precursors derived from isophthalic acid derivatives, facilitated by hydrogen bond templation. researchgate.netrsc.orgrsc.org The yields for the mechanical bond formation step in these syntheses can be as high as 70%, even when using stoichiometric or near-stoichiometric quantities of precursors. rsc.org

The structure and formation of these interlocked molecules have been confirmed through techniques such as NMR spectroscopy and mass spectrometry. researchgate.netrsc.orgrsc.org For instance, 1H NMR spectroscopy provides insights into the co-conformational behavior of the interlocked components. researchgate.netrsc.orgrsc.org The presence of inter-ring hydrogen bonds has been supported by solid-state structural determinations, such as X-ray crystallography, providing evidence for the hydrogen bond templation mechanism. rsc.org

Studies on this compound-containing catenanes have also explored their dynamic behavior, demonstrating that the rotation of the interlocked rings relative to one another can be controlled by varying the solvent or temperature. rsc.orgresearchgate.net In some rotaxane systems, the energy barrier to macrocycle pirouetting can be significantly reduced by altering the hydrogen-bonding pattern, for example, through photoisomerization of a component. pnas.org

Cubane-1,3-Dicarboxamides as Isosteres in Interlocked Systems

Recent research has explored the use of cubane-1,3-dicarboxamides as structural isosteres for this compound motifs in the construction of hydrogen bond templated interlocked molecules. nih.govrsc.orglancs.ac.ukrsc.orgresearchgate.net Isosteres are molecules or groups of atoms that have similar shapes and can exhibit similar biological or physical properties. The cubane (B1203433) core, with its rigid three-dimensional structure, presents an interesting alternative to the planar benzene (B151609) ring found in isophthalamides. rsc.org

The synthesis and characterization of the first examples of cubane-containing catenanes and rotaxanes have been reported, where cubane-1,3-dicarboxamides replace the this compound units. nih.govrsc.orglancs.ac.ukresearchgate.net This demonstrates that the cubane-1,3-dicarboxamide moiety can effectively mimic the templating behavior of this compound in the formation of mechanically interlocked molecules via hydrogen bonding. rsc.org

The incorporation of cubane-1,3-dicarboxamides into these systems allows for the investigation of how the change in core geometry from a planar benzene ring to a three-dimensional cubane affects the properties and assembly of the resulting interlocked structures. rsc.org Characterization using techniques such as 1H NMR spectroscopy confirms the formation of these cubane-containing interlocked molecules. rsc.orgresearchgate.net For instance, changes in the chemical shifts and splitting patterns of cubane protons in the NMR spectra provide evidence for the formation of the mechanical bond and the resulting inequivalence of the cubane faces within the interlocked structure. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies of Isophthalamide

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules, which can provide insights into their optimized geometries and electronic properties acs.orgchemmethod.com. DFT calculations have been applied to isophthalamide and its derivatives to study their structural, energetic, and electronic characteristics x-mol.netnih.govimist.ma. These calculations can help determine the most stable arrangement of atoms in a molecule and how electrons are distributed within it.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molécular Orbital (LUMO) are known as frontier orbitals and play a crucial role in a molecule's chemical stability and reactivity chemmethod.comdergipark.org.tr. The energy difference between the HOMO and LUMO, known as the energy gap (ΔEgap), is an important indicator of a molecule's kinetic stability; a larger energy gap generally corresponds to higher stability and lower chemical reactivity chemmethod.comdergipark.org.tr. DFT calculations can determine the energy levels of the HOMO and LUMO, providing valuable information about a molecule's propensity to donate or accept electrons chemmethod.comimist.ma. For instance, studies on nitrothis compound receptors have utilized DFT to compute HOMO and LUMO energies to evaluate their potential for oxoanion sensing applications x-mol.net. Similarly, DFT has been used to compare the HOMO and LUMO energies of monomers involved in the synthesis of polyamides, including those derived from isophthalic acid, to understand their reactivity mdpi.com. In one study, the HOMO and LUMO energies of an this compound-based sensor were investigated using DFT to understand its interaction with nitrobenzene (B124822) nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems nih.govacs.org. By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, interactions, and dynamic properties nih.gov. MD simulations are particularly useful for studying complex systems, such as polymers and biological complexes nih.govacs.org.

Polymer-Membrane Interactions and Permeation Studies

This compound-based polymers, such as poly(m-phenylene this compound) (PMIA), are used in membrane applications, including ultrafiltration and pervaporation researchgate.netresearchgate.net. MD simulations have been employed to understand the interactions between these polymers and membranes, as well as the permeation of different substances through them researchgate.netresearchgate.netacs.orgdntb.gov.uanih.govscilit.com. For instance, MD simulations have been used to study the diffusion behavior of mixtures like toluene/methanol through PMIA polymer membranes, including those modified with Metal-Organic Frameworks (MOFs) researchgate.netdntb.gov.uascilit.com. These simulations can reveal how the polymer structure and modifications affect the transport of molecules across the membrane researchgate.net. MD has also been used to investigate the surface hydration of polymeric biomaterials, including poly(m-phenylene this compound), to understand their interactions with water at the molecular level nih.gov. Studies on amphiphilic polymers based on poly(L-lysine this compound) have utilized MD simulations to explore their interactions with lipid membranes rsc.orgacs.orgurv.cat.

Stability of Enzyme-Isophthalamide Complexes

MD simulations are valuable for assessing the stability of complexes formed between enzymes and small molecules, such as this compound derivatives nih.govscilit.com. These simulations can provide dynamic information about the interactions within the complex over time, complementing the static view provided by molecular docking scilit.com. For example, MD simulations were used to assess the stability of a complex formed between a pyrimidine-based this compound derivative (ZF1) and cyclin-dependent kinase 1 (CDK1), indicating that the compound could remain stable within the enzyme's binding region during the simulation period scilit.comresearchgate.net. Another study involving an this compound-based BACE-1 inhibitor utilized ab initio modeling, which can include MD aspects, to analyze the complex ligand-receptor system and the interactions between the inhibitor and amino acids in the enzyme's active site researchgate.net.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein or enzyme nih.govnih.gov. This method is widely used in drug discovery and development to screen potential drug candidates and understand their interactions with biological targets nih.gov. Molecular docking studies have been performed with this compound derivatives to predict their potential biological activities, particularly in the context of enzyme inhibition scilit.comresearchgate.netcu.edu.egresearchgate.netnih.govtandfonline.com. For example, molecular docking has been used to study the binding potential of this compound-based compounds to enzymes like CDK1 and BACE-1 scilit.comresearchgate.netresearchgate.net. These studies aim to understand how the this compound structure interacts with the enzyme's active site through various forces, such as hydrogen bonds, π-π stacking, and Van der Waals interactions researchgate.net. Molecular docking has also been applied to study the interactions of transition metal complexes of this compound ligands with bacterial receptors to support experimental biological activity findings researchgate.net. Furthermore, docking studies have been simulated to gain insight into the structural features of this compound-based amino acid derivatives and their potential anticancer activity nih.govtandfonline.com.

Ligand-Protein Binding Mechanisms

Studies utilizing computational methods, such as molecular docking and molecular dynamics simulations, have investigated the binding mechanisms of this compound derivatives with various proteins. For instance, this compound-based compounds have been explored as inhibitors of β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease researchgate.net. Theoretical studies, including amino acid decomposition analysis, have been used to evaluate the interactions between this compound-based scaffolds and the active site residues of BACE-1 researchgate.net. These analyses can identify key interactions such as hydrogen bonds, π–π stacking, and Van der Waals forces that contribute to the binding affinity researchgate.net.

Furthermore, this compound derivatives have been investigated as ligands for HIV-1 protease, with studies utilizing X-ray crystallography in conjunction with computational design to understand their binding modes osti.gov. The concept of cryptic binding sites on proteins, which are not apparent in the unbound protein structure but form upon ligand binding, is relevant to understanding how some this compound ligands interact with their targets nih.govnih.gov. Computational tools, including molecular dynamics simulations, are employed to identify and characterize these cryptic sites and assess their druggability nih.govnih.gov.

Prediction of Biological Target Interactions

Computational approaches are valuable for predicting the potential biological targets of this compound derivatives. By analyzing the chemical structure and properties of these compounds, computational models can suggest possible interactions with enzymes, receptors, or other biological molecules ontosight.aiontosight.ai. While the exact nature of biological activity often requires experimental validation, computational studies can guide the design and synthesis of new this compound derivatives with predicted interactions with specific targets ontosight.aiontosight.ai. Studies on nitrothis compound receptors, for example, have used DFT calculations to investigate their complexation ability with various oxoanions, suggesting their potential for oxoanion sensing applications nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of compounds and their biological activity asocse.orgresearchgate.net. For this compound derivatives, QSAR models have been developed to predict their activity against specific biological targets and to understand how structural modifications influence this activity asocse.orgnih.govsoton.ac.uk.

QSAR studies on this compound-based compounds have involved analyzing various molecular descriptors that capture the physical and chemical properties of the molecules asocse.org. These descriptors can include parameters related to the electronic, steric, and lipophilic characteristics of the substituents on the this compound core. By correlating these descriptors with experimental biological activity data (e.g., IC50 values), QSAR models can identify the structural features that are important for activity researchgate.netnih.gov.

For instance, QSAR equations have been used in the study of non-acidic BACE1 inhibitors, including this compound derivatives, to understand their interaction with residues like BACE1-Arg235 nih.gov. QSAR modeling can help in optimizing lead compounds and designing new drugs with improved activity by predicting the potential impact of planned structural changes before synthesis and experimental testing asocse.org. The development of robust QSAR models relies on carefully selected training and test sets to ensure their predictive capability researchgate.netsoton.ac.uk.

Data Table: Examples of Computational and QSAR Studies on this compound Derivatives

Study FocusComputational Method(s) UsedKey Findings / ApplicationSource
Anion recognition by this compound derivativesDFT calculationsInvestigated structures and thermodynamic properties of anion receptors and their complexes. tci-thaijo.org
Oxoanion complexation by nitrothis compound receptorsDFT calculationsStudied complexation ability via hydrogen and halogen bonds; identified strongest interactions. nih.gov
BACE-1 inhibition by this compound derivativesDFT calculations, Amino acid decomposition analysisEvaluated interactions with BACE-1 active site; identified contributing forces. researchgate.net
HIV-1 protease inhibition by this compound derivativesMolecular docking, X-ray crystallographyDetermined binding modes and interactions with the enzyme. osti.gov
Anion transport by isophthalamidesNot explicitly stated, likely computational analysis of structure-activityExplored substituent effects on transmembrane anion transport activity. scispace.com
BACE1 inhibition by non-acidic inhibitorsQSAR modelingDeveloped QSAR equations to relate structure to inhibitory activity and interactions. nih.gov
Hsp90 inhibitors (aminopyrazole-substituted isophthalamides)QSAR modeling (GEP, BP-ANN algorithms)Established QSAR models to predict fungal selectivity and guide inhibitor design. asocse.org

Analytical and Spectroscopic Characterization Techniques for Isophthalamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of isophthalamide compounds. Techniques such as NMR, IR, and Mass Spectrometry provide complementary information about the arrangement of atoms, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of organic compounds like this compound azooptics.com. It provides detailed information about the number, chemical environment, and connectivity of hydrogen and carbon atoms within the molecule azooptics.com.

¹H NMR spectroscopy analyzes the magnetic environments of hydrogen nuclei (protons), yielding a spectrum where signals correspond to different types of protons azooptics.comemerypharma.com. The chemical shift (δ) values, typically reported in parts per million (ppm), indicate the electronic environment of the protons azooptics.com. The integration of the signals provides the relative number of protons contributing to each peak, aiding in determining molecular composition azooptics.com. Splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing connectivity azooptics.com.

¹³C NMR spectroscopy focuses on the carbon-13 isotope, which is NMR-active azooptics.comemerypharma.com. While less abundant naturally than carbon-12, ¹³C NMR provides crucial information about the carbon framework azooptics.comemerypharma.com. ¹³C NMR spectra typically show singlet peaks due to broadband proton decoupling, simplifying interpretation azooptics.comemerypharma.com. Chemical shifts in ¹³C NMR span a broader range (generally 10-220 ppm) compared to ¹H NMR, offering enhanced resolution for distinguishing different carbon environments azooptics.com. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between methyl, methylene, methine, and quaternary carbons emerypharma.com.

NMR spectroscopy has been used to characterize this compound derivatives, confirming their chemical identity and purity psu.eduontosight.aievitachem.comresearchgate.net. For instance, it has been employed to characterize model diamides of aromatic polyamides, aiding in the interpretation of polymer spectra psu.edu. The synthesis process of N,N'-Bis(3-pyridylmethyl)this compound can be monitored using NMR spectroscopy to confirm product formation evitachem.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups present in a molecule by measuring the interaction of infrared radiation with matter wikipedia.orglongdom.org. Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes wikipedia.orglongdom.org. The resulting IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule wikipedia.orglongdom.org.

For this compound compounds, IR spectroscopy is valuable for confirming the presence of characteristic functional groups, such as amide C=O stretching vibrations (Amide I band) and N-H stretching vibrations psu.edu. Aromatic systems are also characterized by specific absorption bands psu.edu.

Studies on aromatic polyamides and their model diamides, including this compound derivatives, have utilized IR spectroscopy for structural characterization and purity assessment psu.edu. The Amide I band, resulting from C=O stretching, is typically observed between 1640 and 1660 cm⁻¹. The Amide II band, arising from the coupling of N-H bending and C-N stretching, is usually found near 1540 cm⁻¹. Absorption bands between 3030 and 3070 cm⁻¹ correspond to aromatic C-H stretching vibrations, while strong absorptions near 1445, 1510, and 1600 cm⁻¹ are typical of benzene (B151609) ring C=C stretch vibrations psu.edu.

IR spectroscopy is a non-destructive technique and can be applied to samples in various states, including solids (e.g., KBr pellets), liquids, and gases longdom.org.

Mass Spectrometry (MS, ESI-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound uni.lumdpi.com. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules and macromolecules, transferring them from solution to the gas phase for analysis researchgate.neturi.edulibretexts.org.

MS is used to confirm the molecular weight of this compound and its derivatives and to identify fragmentation patterns that can aid in structural confirmation researchgate.netuni.lu. ESI-MS is particularly useful for studying the complexation of this compound derivatives with other species, such as anions researchgate.neturi.edu.

For example, ESI-MS has been used to study the complexation of diserinol this compound (DIP), a novel reagent, with anionic moieties within biomolecules, such as carboxylate and phosphate (B84403) groups researchgate.neturi.edunih.gov. This technique allows for the detection of the resulting complexes and provides insights into the binding interactions researchgate.neturi.edu. Predicted Collision Cross Section (CCS) values for this compound adducts can also be calculated using MS data uni.lu.

UV-Vis Spectroscopy for Anion Binding Studies

UV-Vis spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for studying compounds that absorb in this region, often due to the presence of chromophores.

In the context of this compound research, UV-Vis spectroscopy is frequently employed to investigate the anion binding abilities of this compound-based receptors tsijournals.comresearchgate.netd-nb.info. The interaction between the receptor and an anion can lead to changes in the electronic structure of the receptor, resulting in shifts in the UV-Vis absorption bands or changes in absorbance intensity tsijournals.comresearchgate.net.

Studies have synthesized tryptophan-based this compound derivatives and characterized them using UV-Vis spectroscopy to evaluate their anion binding abilities with various anions like fluoride, acetate, and nitrate (B79036) tsijournals.com. Changes in the UV-Vis spectra upon addition of anions indicate the formation of receptor-anion complexes tsijournals.comresearchgate.net. UV-Vis studies have also been used to assess the interaction of this compound derivatives with chromate (B82759) anions, showing spectral changes upon complexation researchgate.net. Luminescent anion sensors incorporating the this compound motif have also been investigated using UV-Vis spectroscopy to study their anion binding and sensing capabilities d-nb.info.

Chromatographic Methods for Purity and Composition Analysis

Chromatographic methods are essential for separating components in a mixture, allowing for the assessment of purity and the analysis of composition.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a liquid sample advancechemjournal.comshimadzu.com. HPLC involves injecting a sample onto a column packed with a stationary phase and eluting the components with a liquid mobile phase pumped at high pressure advancechemjournal.comshimadzu.com. The separation is based on differential interactions between the analytes and the stationary and mobile phases advancechemjournal.comshimadzu.com.

HPLC is a powerful tool for determining the purity of this compound compounds and analyzing the composition of mixtures containing this compound derivatives advancechemjournal.com. It can be used to separate the main compound from impurities, synthetic intermediates, and degradation products advancechemjournal.com.

While specific examples of HPLC analysis solely for this compound purity were not extensively detailed in the search results, HPLC is a standard technique for the analysis of related compounds like isophthalic acid, the precursor to this compound sielc.com. A typical HPLC method for isophthalic acid involves a mixed-mode stationary phase column and a gradient mobile phase of water, acetonitrile, and phosphoric acid, with detection by UV at 210 nm sielc.com. This illustrates the general applicability of HPLC for analyzing aromatic compounds with similar structures to this compound. HPLC coupled with mass spectrometric detection (HPLC-MS/MS or -HRMS) can provide even more detailed information on the composition of complex samples iteh.ai.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a valuable technique for analyzing volatile compounds and thermal decomposition products of materials containing this compound moieties. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) has been utilized to investigate the thermal degradation mechanisms of aromatic polyamides such as poly(m-phenylene this compound) (Nomex). fishersci.co.ukfishersci.casigmaaldrich.comnih.gov This method involves the thermal fragmentation of the polymer sample in an inert atmosphere, followed by the chromatographic separation and mass spectrometric identification of the resulting volatile products. fishersci.canih.gov

Studies on the thermal degradation of poly(m-phenylene this compound) using Py-GC-MS have identified various decomposition products depending on the temperature range. Below 400°C, initial degradation products include carbon dioxide and water. fishersci.ca At around 400°C, products such as benzoic acid and 1,3-phenylenediamine are detected. fishersci.ca As the temperature increases to 430–450°C, benzonitrile, aniline, benzanilide, and N-(3-aminophenyl)benzamide, along with carbon monoxide and benzene, are evolved. fishersci.ca The yields of these products have been observed to increase rapidly in the range of 450–550°C. fishersci.ca GC and GC/MS have been specifically used to study the volatiles evolved during the pyrolysis process. sigmaaldrich.com The application of analytical pyrolysis hyphenated to GC-MS is recognized for its ability to characterize synthetic polymers and copolymers by providing reproducible decomposition product profiles characteristic of the original material. fishersci.canih.gov

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface morphology of materials, offering insights into nanoscale features and topography. AFM has been used to illustrate the surface characteristics of poly(m-phenylene this compound) (PMIA) membranes, showing differences in surface roughness compared to pristine membranes. fishersci.befishersci.dk In studies of poly(p-phenylene terephthalamide) chars, AFM was employed to investigate changes in surface morphology associated with thermal degradation, observing the appearance of distinct domains and the development of a coating layer on the fibers. nih.gov AFM is specifically utilized for analyzing surface morphology at the nanometer scale. wikipedia.orguni.lunih.gov Along with SEM and Transmission Electron Microscopy (TEM), AFM is considered a classical structural method for characterizing nanostructured materials. chemsrc.com

Electrochemical Methods for Binding and Sensing Applications

Electrochemical methods are valuable tools for investigating the binding interactions and sensing capabilities of this compound compounds, particularly in the context of anion recognition and transport. Current time information in Guadalupe County, US.wikidata.orgwikipedia.orgthegoodscentscompany.comfoodb.canih.govnih.govfigshare.comchem960.comgithub.io These techniques can provide quantitative information about binding affinities and the electrochemical response upon analyte interaction.

Chloride-Selective Electrode Experiments

Chloride-selective electrode experiments are a common electrochemical technique used to study the transmembrane transport of chloride ions facilitated by synthetic carriers, including this compound derivatives. Current time information in Guadalupe County, US.wikidata.orgwikipedia.orgthegoodscentscompany.com This method allows for the direct monitoring of chloride concentration changes in a solution, providing a means to assess the anion transport properties of these compounds across lipid bilayers. thegoodscentscompany.comnih.gov Studies have utilized chloride-selective electrodes to quantify the transmembrane anion transport activity of various N,N´-diarylthis compound derivatives, demonstrating their ability to facilitate chloride efflux from liposomes. Current time information in Guadalupe County, US.wikidata.orgwikipedia.orgthegoodscentscompany.com This technique is considered a well-established assay for evaluating the transmembrane chloride transport capability of anionophores. thegoodscentscompany.com

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are widely used voltammetric techniques in electrochemical sensing and the study of redox-active compounds, including those containing this compound motifs. nih.govfigshare.comgithub.iouni.lutcichemicals.comnih.gov These methods involve applying a varying potential to an electrode and measuring the resulting current, providing information about redox processes and interactions.

CV and DPV have been employed to monitor changes in the electrochemical properties of compounds upon binding to an analyte. nih.govfigshare.com In the context of anion sensing, voltammetric techniques are commonly used to exemplify the electrochemical sensing properties of redox-active anion receptors. figshare.com Upon anion binding, a perturbation of the redox transducer's signal is typically measured. figshare.com

Differential Pulse Voltammetry (DPV) is particularly noted for its high selectivity and sensitivity, making it suitable for measuring trace levels of analytes. uni.lutcichemicals.comnih.gov In DPV, a series of potential pulses are applied, and the current is sampled at two points for each pulse: just before the pulse and at the end of the pulse. uni.lutcichemicals.comnih.gov The difference between these two current measurements is plotted against the potential, resulting in sharp, well-defined peaks that enhance resolution and detection limits compared to techniques like linear sweep voltammetry. uni.lunih.gov CV and DPV have been used together to assess the electrochemical behavior and performance of electrochemical sensors. github.io

X-ray Diffraction (XRD) for Solid-State Structures

X-ray Diffraction (XRD), including both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), is a fundamental technique for determining the solid-state structures of this compound compounds. This method provides detailed information about the arrangement of molecules within a crystal lattice, including unit cell parameters, space group symmetry, and atomic positions. PXRD is particularly useful for identifying different crystalline forms (polymorphs) and assessing phase purity in bulk samples, while SCXRD allows for the complete structural elucidation of individual crystals. americanpharmaceuticalreview.comrigaku.com

Another this compound derivative, N,N′-Bis(2,5-dichlorophenyl)this compound, has been characterized by single-crystal XRD. Its crystal structure is also monoclinic, with space group P2₁/c. The unit cell dimensions are a = 11.3661 Å, b = 10.0239 Å, c = 8.9470 Å, and β = 109.988°. In this structure, the molecule exhibits an anti orientation of the C=O groups, and the amide groups are twisted relative to the central benzene ring. Weak intermolecular N—H⋯O interactions play a role in stabilizing the crystal packing. nih.gov

Polymorphism, the existence of different crystalline forms of the same compound, is a significant aspect studied using XRD. For example, 5-amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (a key intermediate for X-ray contrast agents) exists in at least two polymorphic forms: a white form and a yellow form. These polymorphs exhibit characteristically different powder X-ray diffraction patterns, which are used for their identification and distinction. The different packing arrangements in these polymorphs lead to variations in properties such as melting point. google.comgoogle.com

XRD has also been applied to study model compounds of poly(m-phenylene this compound) (PMIA) to understand the factors governing their three-dimensional hydrogen-bond networks. Analysis of a three-arm model compound, N,N',N''-triphenyl trimesamide, by XRD provided insights into the torsional angles around the bonds connecting the amide group and the benzene rings, revealing the influence of both intramolecular and intermolecular interactions on molecular conformation and crystal packing. Hydrogen bonds between amide groups of neighboring molecules contribute to the formation of a 3D network structure, similar to that observed in PMIA. nih.govacs.org

The study of cocrystals involving this compound derivatives also utilizes XRD to confirm the formation of new crystalline phases and understand their structures. acs.orgotago.ac.nznih.govresearchgate.net Single-crystal XRD can reveal the specific hydrogen bonding and other non-covalent interactions that stabilize the cocrystal structure. researchgate.netfigshare.comresearchgate.net

Below are examples of crystal data for specific this compound compounds determined by XRD:

Table 1: Crystal Data for Selected this compound Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZRef.
N,N'-Bis(3-nitrophenyl)this compound tetrabutylammonium (B224687) chlorideC₃₆H₅₀ClN₅O₆MonoclinicP 2₁ /n11.650826.039012.056996.7533632.394 iucr.orgcrystallography.net
N,N′-Bis(2,5-dichlorophenyl)this compoundC₂₀H₁₂Cl₄N₂O₂MonoclinicP2₁/c11.366110.02398.9470109.988957.952 nih.gov
N,N'-Di(pyridin-4-yl)this compoundC₁₈H₁₄N₄O₂MonoclinicP2₁/n8.04916.24111.83793.321545.94 nih.gov

Note: Data for N,N'-Di(pyridin-4-yl)this compound is from CCDC 694503, referenced in PubChem. nih.gov

These data tables, derived from XRD studies, provide fundamental crystallographic parameters that define the unit cell and symmetry of these this compound compounds in the solid state. Such information is critical for understanding their physical properties and for applications in areas like crystal engineering and materials science.

Biological and Biomedical Research Applications of Isophthalamide

Antimicrobial Activities of Isophthalamide Derivatives and Complexes this compound derivatives and their metal complexes have demonstrated significant antimicrobial activity against a range of microorganisms.rsc.orgresearchgate.netThis activity suggests their potential as therapeutic agents against infections.ontosight.ai

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria Studies have shown that this compound derivatives and their transition metal complexes exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.rsc.orgresearchgate.netFor instance, some this compound-based ligands and their complexes have shown excellent activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).researchgate.netComplexation with metal ions has been observed to enhance the antimicrobial efficacy of the this compound ligands, potentially due to increased lipophilicity which facilitates interaction with the bacterial cell membrane.researchgate.net

Data on the antibacterial activity of specific this compound derivatives and their metal complexes can be found in research findings. For example, certain compounds exhibited significant inhibitory effects with measured inhibition zones or Minimum Inhibitory Concentration (MIC) values against tested bacterial strains. researchgate.net

Anticancer and Cytotoxic Potential of this compound Derivatives this compound derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.ontosight.aiontosight.ainih.govontosight.airesearchgate.nettandfonline.com

In vitro Cytotoxicity Studies against Cancer Cell Lines Numerous studies have evaluated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines using in vitro assays such as the MTT assay.nih.govresearchgate.nettandfonline.comThese studies have assessed the activity against cell lines including human colon carcinoma (HCT-116), lung carcinoma (A-549), and human breast carcinoma (MCF-7).nih.govresearchgate.nettandfonline.comSome this compound-based derivatives have shown moderate to excellent inhibition percentages against these cell lines.nih.govresearchgate.netCompounds revealing high inhibition percentages are further evaluated for their median growth inhibitory concentration (IC50) values.nih.govresearchgate.netCertain derivatives have exhibited higher potency against tested cell lines compared to standard reference drugs like doxorubicin.nih.govresearchgate.netFurthermore, some compounds have shown selective cytotoxicity towards cancer cells with lower toxicity against normal cell lines.nih.govresearchgate.net

Interactive Table 1: In vitro Cytotoxicity of Selected this compound Derivatives (Example Data)

Compound No.HCT-116 IC₅₀ (µM)A-549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
50.014 ± 0.220.040 ± 1.430.014 ± 0.70
140.054 ± 1.800.041 ± 1.910.031 ± 1.51
Doxorubicin0.065 ± 1.000.049 ± 1.300.045 ± 2.20

Enzymatic Inhibition Assays (e.g., EGFR, VEGFR-2, CDK-2) The anticancer potential of this compound derivatives can be related to their ability to inhibit key enzymes involved in cancer cell growth and proliferation.nih.govresearchgate.nettandfonline.comEnzymatic inhibition assays are conducted to evaluate the effect of these compounds on enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK-2).nih.govresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.netSome this compound derivatives have demonstrated significant inhibitory activity against these kinases.nih.govresearchgate.netresearchgate.netFor example, specific compounds have shown potent suppression activity against mutated EGFR (EGFRT790M) and wild-type EGFR (EGFRWT).researchgate.netInhibition data, often expressed as IC50 values, provides insights into the potency of these compounds against specific enzymatic targets.nih.govresearchgate.netresearchgate.net

Interactive Table 2: Enzymatic Inhibition of Selected this compound Derivative 5 (Example Data)

KinaseCompound 5 IC₅₀ (µM)Staurosporine IC₅₀ (µM)
EGFR0.78 ± 1.251.00 ± 1.12
VEGFR-23.17 ± 1.000.08 ± 1.10
CDK-26.24 ± 1.210.11 ± 1.13
c-Kit2.85 ± 0.040.60 ± 1.00

This compound as Contrast Agents in Medical Imaging

The ability of certain chemical compounds to enhance the visibility of internal body structures in medical imaging techniques is crucial for diagnosis and treatment monitoring. Iodinated compounds are widely used as contrast agents in X-ray-based imaging due to the high atomic number of iodine, which facilitates the absorption of X-rays. wikipedia.orgradiopaedia.org this compound derivatives have been explored in this context, particularly with the incorporation of iodine atoms into their structure.

Iodinated this compound Derivatives for CT Scans

Iodinated this compound derivatives have been developed and utilized as contrast agents, notably in computed tomography (CT) scans. radiopaedia.orggoogle.com The introduction of iodine atoms, typically at the 2, 4, and 6 positions of the benzene (B151609) ring, confers the necessary radiopacity for visualization. google.comgoogle.com To ensure water solubility and biological compatibility, these iodinated core structures are often substituted with hydrophilic groups, such as hydroxylated N or C substituted amide groups or hydroxyalkyl groups. google.comgoogle.com

Examples of such derivatives include 2,4,6-triiodo-5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, which is a key intermediate in the production of iohexol, a widely used non-ionic contrast agent. google.comwikipedia.orgbeilupharma.com Another example is Ioxilan, a stable and water-soluble contrast medium based on a triiodothis compound structure, which exhibits unexpectedly low osmolality. nih.gov The structural arrangement of these molecules is important for their stability, solubility, and biological performance. google.com

Therapeutic Applications beyond Imaging and Cytotoxicity

Beyond their use in imaging and studies related to cytotoxicity, this compound derivatives have shown promise in other therapeutic areas, particularly in addressing metal intoxication and channelopathies.

Chelating Agents for Metal Intoxication (e.g., Mercury)

Metal chelation therapy is a medical approach used to remove excess heavy metals from the body by administering a chelating agent that binds to the metal ions, forming stable complexes that can be excreted. mdpi.com this compound derivatives have been investigated as chelating agents for metal intoxication, including mercury poisoning. researchgate.netresearchgate.net

One notable example is N,N'-bis(2-mercaptoethyl)this compound (NBMI), also known as Emeramide. researchgate.netnih.gov This lipophilic compound was developed to bind tightly and potentially irreversibly to mercury. researchgate.netresearchgate.net Studies have explored its efficacy in reducing mercury concentrations in both animal models and human populations exposed to mercury. researchgate.netresearchgate.netnih.gov NBMI's lipophilic nature is suggested to aid its ability to cross cell membranes and potentially the blood-brain barrier, which is advantageous for treating intracellular and central nervous system mercury toxicity. researchgate.netnih.gov Research indicates that NBMI can significantly reduce mercury concentrations, particularly in urine. researchgate.net

Anion Transporters for Channelopathies (e.g., Cystic Fibrosis)

Channelopathies are diseases characterized by dysfunctional ion channels, leading to impaired ion transport across cell membranes. nih.gov Cystic fibrosis (CF), a well-known channelopathy, is caused by defects in chloride transport. nih.govresearchgate.net Synthetic small molecules capable of transporting anions across lipid bilayers are being explored as potential therapeutic agents for these conditions, acting as surrogates for defective natural anion channels. researchgate.netrsc.orgresearchgate.net

This compound and its derivatives have been identified as scaffolds for the development of such transmembrane anion transporters, also known as anionophores. nih.govresearchgate.netrsc.org These compounds can mediate the movement of anions like chloride and bicarbonate across lipid bilayer membranes. nih.govresearchgate.net Research has focused on understanding the transport mechanisms, with some this compound-based transporters appearing to function via cooperative transport mechanisms, potentially involving the formation of self-assembled aggregates within the lipid bilayer. researchgate.netrsc.org Studies using artificial vesicles and cell membranes have demonstrated the chloride transport activity of certain this compound derivatives, with some showing the ability to restore chloride conductance in human cystic fibrosis epithelial cells. researchgate.netrsc.org

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

Understanding the pharmacokinetic profile and ADMET properties of a compound is critical in drug discovery and development. These studies assess how a substance is absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. globalhealthsciencegroup.comfrontiersin.org

Computational ADMET Prediction

In silico or computational methods play an increasingly important role in predicting the ADMET properties of potential drug candidates early in the development process. globalhealthsciencegroup.comnih.goviapchem.orgd-nb.info These computational approaches can help to assess the pharmacokinetic suitability and potential toxicity profile of compounds, reducing the reliance on time-consuming and costly experimental methods. nih.goviapchem.orgd-nb.info

Computational ADMET prediction utilizes various techniques, including molecular modeling and data modeling approaches. nih.gov Molecular modeling is based on the 3D structures of proteins involved in ADMET processes, while data modeling includes methods like quantitative structure-activity relationship (QSAR) and physiologically-based pharmacokinetic (PBPK) modeling. nih.gov These methods can predict various ADMET parameters, such as gastrointestinal absorption, blood-brain barrier permeability, and metabolism by cytochrome P450 enzymes. nih.govd-nb.info Computational studies, including ADMET predictions, have been performed on this compound derivatives to evaluate their pharmacokinetic properties and potential as drug candidates. researchgate.netdntb.gov.uadergipark.org.tr

Compliance with Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used in drug discovery to evaluate the likelihood of a chemical compound having oral bioavailability. It is based on the observation that most orally administered drugs are relatively small and lipophilic molecules. The rule considers four main parameters: molecular weight, calculated octanol-water partition coefficient (LogP), number of hydrogen bond donors, and number of hydrogen bond acceptors drugbank.com. A molecule is considered to be in compliance with Lipinski's Rule of Five if it meets no more than one of the following conditions:

Molecular weight greater than 500 Daltons.

Calculated LogP greater than 5.

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors. drugbank.com

Compliance with these rules suggests that a compound is likely to have good absorption and permeability properties, which are crucial for oral drug efficacy drugbank.comnih.gov.

This compound (C8H8N2O2) is a relatively small molecule. Its molecular weight is approximately 164.16 g/mol nih.govchemscene.comthermofisher.comscbt.com. This value is well below the 500 Dalton threshold specified by Lipinski's rule drugbank.com.

The calculated XLogP3 for this compound is reported as -0.2 by PubChem nih.gov. Another source provides a LogP value of -0.1156 chemscene.com. Parchem lists a log P (octanol-water) of -0.21 parchem.com. These values are significantly less than the Lipinski's rule threshold of 5 drugbank.com.

Hydrogen bond donors are typically defined as hydrogen atoms bonded to an electronegative atom, such as nitrogen, oxygen, or fluorine libretexts.orgyoutube.comreddit.com. Hydrogen bond acceptors are electronegative atoms, like nitrogen or oxygen, that can accept a hydrogen bond libretexts.orgyoutube.comreddit.com. This compound contains two amide groups (-(C=O)NH2). Each amide group has two hydrogen atoms bonded to a nitrogen atom, which can act as hydrogen bond donors nih.govchemscene.com. Therefore, this compound has a total of 2 hydrogen bond donors nih.govchemscene.com. This is within the Lipinski's rule limit of no more than 5 hydrogen bond donors drugbank.com.

For hydrogen bond acceptors, the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide groups can act as acceptors libretexts.org. This compound has two carbonyl oxygen atoms and two amide nitrogen atoms. PubChem reports the hydrogen bond acceptor count for this compound as 2 nih.gov. ChemScene also lists 2 hydrogen bond acceptors chemscene.com. The definition of hydrogen bond acceptors in the context of Lipinski's rule usually counts all nitrogen and oxygen atoms chemrxiv.org. Based on this definition, this compound has two oxygen atoms and two nitrogen atoms, potentially totaling 4 hydrogen bond acceptors. However, computational tools may use slightly different methodologies for counting, leading to the reported value of 2. Regardless, both 2 and 4 are well below the Lipinski's rule threshold of no more than 10 hydrogen bond acceptors drugbank.com.

The number of rotatable bonds is also a factor sometimes considered in assessing oral bioavailability, although it is not part of the original "Rule of Five". A high number of rotatable bonds can indicate a molecule's flexibility, which might affect its binding to targets and its ability to cross membranes. This compound has 2 rotatable bonds nih.govchemscene.com. This is below the commonly cited guideline of no more than 10 rotatable bonds idrblab.net.

Based on the analysis of its physicochemical properties against Lipinski's Rule of Five, this compound appears to be in full compliance.

Property Value for this compound Lipinski's Rule Threshold Compliance
Molecular Weight ~164.16 g/mol nih.govchemscene.comthermofisher.comscbt.com ≤ 500 Da drugbank.com Yes
LogP (calculated) -0.2 to -0.21 nih.govchemscene.comparchem.com ≤ 5 drugbank.com Yes
Hydrogen Bond Donors 2 nih.govchemscene.com ≤ 5 drugbank.com Yes
Hydrogen Bond Acceptors 2 nih.govchemscene.com ≤ 10 drugbank.com Yes
Rotatable Bonds 2 nih.govchemscene.com ≤ 10 (Guideline) idrblab.net Yes

This compliance with Lipinski's Rule of Five suggests that this compound possesses physicochemical properties favorable for oral absorption and thus potential oral bioavailability, which is a desirable characteristic for compounds being considered for biological and biomedical applications, particularly in drug discovery research nih.govmdpi.com. While Lipinski's rule is a predictive tool and not an absolute guarantee, this compound's characteristics indicate a promising profile in this regard.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Isophthalamide Architectures

Future research will likely focus on the rational design and synthesis of novel this compound architectures with tailored properties. This includes exploring variations in the substituents on the this compound core to fine-tune electronic, steric, and hydrogen bonding characteristics. The incorporation of this compound units into larger molecular frameworks, such as macrocycles and polymers, is a promising avenue. For instance, this compound moieties have been successfully integrated into macrocyclic structures for anion binding and transmembrane transport studies rsc.orgbeilstein-journals.orgnd.edutandfonline.comrsc.org. The hydrogen bond donating properties of the this compound group are key in these applications rsc.orgbeilstein-journals.org.

Further development could involve creating more complex supramolecular assemblies utilizing the self-assembly capabilities of isophthalamides, potentially leading to new functional materials nd.edu. Research has shown that the orientation of amide bonds in isophthalamides significantly impacts their anion binding effectiveness and transmembrane anion transport properties beilstein-journals.org. Strategies to stabilize specific conformations, such as through intramolecular hydrogen bonding or bridging, are being explored to enhance binding affinities beilstein-journals.org.

Novel architectures could also include the synthesis of this compound-based dendrimers and polymeric materials, acting as linkers or spacers in branched molecules with potential applications in drug delivery systems vulcanchem.com. The development of polyphenylene this compound (PA) membranes modified with fullerene derivatives has shown improved permeation flux in pervaporation separation, indicating the potential for composite materials with enhanced properties researchgate.net.

Integration of this compound into Smart Materials

The intrinsic properties of isophthalamides, such as their hydrogen bonding capabilities and structural rigidity, make them attractive candidates for integration into smart materials. Smart materials are designed to respond to external stimuli, offering adaptive functionalities openaccessjournals.com.

One area of potential is the development of this compound-containing polymers or frameworks that exhibit responsive behavior. For example, the incorporation of this compound units into metal-organic frameworks (MOFs) has been explored. MOFs are a class of porous materials with potential in sensing, catalysis, and separation researcher.lifecost.eumdpi.com. This compound-based MOFs could be designed to respond to changes in temperature, pressure, or the presence of specific molecules, leading to applications in sensing or controlled release researchgate.net. Research on MOFs containing N,N'-bis-(4-pyridyl)this compound linkers has demonstrated reversible color changes in response to desolvation and solvation, suggesting potential for visual sensing applications researchgate.net.

This compound derivatives could also be incorporated into membranes for enhanced separation processes, potentially leading to smart membranes that can adjust their properties based on the feed composition or environmental conditions researchgate.netresearchgate.netmdpi.comacs.orgnus.edu.sg. The use of poly(m-phenylene this compound) (PMIA) in ultrafiltration membranes has shown the ability to overcome the selectivity-permeability trade-off, highlighting its potential in advanced separation technologies researchgate.net. Further integration into smart membrane systems could involve responsive elements that alter pore size or surface chemistry.

The development of composite materials, such as graphene oxide/poly(m-phenylene this compound) nanofiber membranes, has demonstrated improved filtration performance and thermostability, suggesting the potential for this compound-based composites in various smart applications mdpi.com.

Advanced Computational Modeling for Predictive Design

Computational modeling plays a crucial role in understanding the structure-property relationships of isophthalamides and guiding the design of novel architectures and materials. Advanced computational techniques can provide insights into molecular conformations, intermolecular interactions, and material properties, accelerating the discovery and development process nih.govenergy.govmdpi.commassgeneral.orgnasa.gov.

Future directions in computational modeling for isophthalamides include more sophisticated simulations to predict anion binding affinities, transport properties across membranes, and interactions with biological targets beilstein-journals.orgosti.govnih.gov. Ab initio modeling and amino acid decomposition analysis have been used to evaluate the interactions of this compound-based scaffolds with enzyme active sites, demonstrating the power of computational methods in understanding molecular interactions researchgate.net.

Molecular dynamics simulations can be used to study the behavior of this compound-containing polymers and supramolecular assemblies, providing insights into their dynamic properties and interactions with their environment aip.org. Predictive design approaches can leverage these computational tools to screen potential candidates for specific applications, reducing the need for extensive experimental synthesis and testing nih.govenergy.gov.

The integration of computational modeling with experimental data through iterative design-build-test-learn cycles can further enhance the efficiency of developing new this compound-based materials and therapeutic agents energy.gov.

Exploration of New Biological Targets and Therapeutic Modalities

This compound derivatives have shown promise in various biological applications, particularly as potential therapeutic agents ontosight.ai. Future research will continue to explore new biological targets and therapeutic modalities for this compound-based compounds.

One area of focus is the development of this compound derivatives as inhibitors of key enzymes involved in disease pathways. This compound derivatives have been investigated as inhibitors for enzymes like HIV-1 protease and BACE-1, an enzyme implicated in Alzheimer's disease osti.govnih.govresearchgate.net. Structure-based design and X-ray crystallography have provided valuable insights into the binding interactions of this compound-based inhibitors with these targets osti.govnih.gov.

Beyond enzyme inhibition, this compound derivatives are being explored for other therapeutic applications. For example, N,N′-bis-(2-mercaptoethyl)this compound (NBMI) has been investigated as a chelating agent for mercury detoxification nih.gov. Future research may identify other heavy metals or toxins that can be effectively chelated by this compound derivatives.

The potential for this compound derivatives to act as anion transporters across cell membranes opens up possibilities for treating diseases related to ion channel dysfunction, such as cystic fibrosis rsc.org. Research has shown that certain this compound-based compounds can restore chloride conductance in cystic fibrosis epithelial cells rsc.org.

The exploration of isophthalamides within novel drug modalities, such as antibody-drug conjugates (ADCs) or targeted therapies, could lead to more specific and effective treatments for various diseases ontosight.aiaspirelifesciences.comnih.govsymbiosis-pharma.com.

Sustainable Synthesis and Application Strategies

As the applications of isophthalamides expand, there is a growing need for the development of sustainable synthesis methods and application strategies. This includes minimizing waste generation, utilizing renewable resources, and designing environmentally friendly processes.

Future research will focus on developing greener synthetic routes to isophthalamides and their derivatives. This could involve exploring catalytic methods, continuous flow processes, and the use of benign solvents vulcanchem.comacs.orgnus.edu.sgacs.orgresearchgate.net. Solid-state polycondensation has been explored as a solvent-free method for synthesizing poly(m-phenylenethis compound) researchgate.net.

Developing sustainable applications for this compound-based materials is also crucial. This includes designing materials that are easily recyclable or biodegradable at the end of their lifecycle. For example, the development of sustainable membranes for organic solvent nanofiltration using environmentally benign ionic liquids in the fabrication process is an important step towards sustainable applications of poly(m-phenylene this compound) acs.orgacs.org.

The exploration of isophthalamides in applications related to environmental remediation, such as water purification or capture of pollutants, aligns with the goal of sustainable development cost.eudntb.gov.ua. This compound-based MOFs, for instance, show promise in gas adsorption and separation, which can contribute to cleaner industrial processes mdpi.com.

Q & A

Q. How to reconcile discrepancies in this compound’s cytotoxicity reported in different studies?

  • Strategy : Conduct a meta-analysis with inclusion criteria (e.g., cell type, exposure duration). Use Cochran’s Q test to assess heterogeneity. If variability persists, perform independent replication studies under standardized protocols (ISO 10993-5) .

Q. What statistical methods are robust for analyzing this compound’s adsorption kinetics data?

  • Strategy : Fit data to pseudo-first/second-order models using nonlinear regression (GraphPad Prism). Compare AIC/BIC values to identify best-fit models. Report confidence intervals for rate constants to quantify uncertainty .

Interdisciplinary Integration

Q. How to integrate this compound research with machine learning for property prediction?

  • Approach : Curate a dataset of structural descriptors (e.g., Hammett constants, logP) and target properties (e.g., Tg, solubility). Train random forest or neural network models (Python/scikit-learn). Validate predictions via leave-one-out cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.